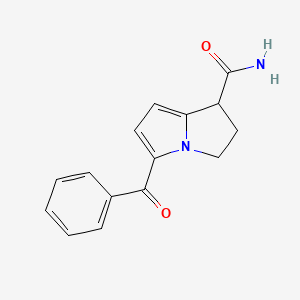

5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide

Description

5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide is a pyrrolizine derivative structurally related to ketorolac (5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid), a non-steroidal anti-inflammatory drug (NSAID). While ketorolac is a carboxylic acid, this compound replaces the carboxylic acid group with a carboxamide moiety. The carboxamide derivative is primarily recognized as a related compound or impurity in ketorolac formulations and is utilized in pharmaceutical research for quality control and metabolite studies .

Properties

IUPAC Name |

5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c16-15(19)11-8-9-17-12(11)6-7-13(17)14(18)10-4-2-1-3-5-10/h1-7,11H,8-9H2,(H2,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZKHUYLRRZJMEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzoyl chloride with a suitable pyrrolizine derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the carboxamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolizine derivatives.

Scientific Research Applications

5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

Medicine: Explored as a potential therapeutic agent for various conditions.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Key Structural Features :

- Molecular Formula : C₁₉H₂₂N₂O₅

- Molecular Weight : 358.4 g/mol

- IUPAC Name : (1RS)-5-Benzoyl-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2,3-dihydro-1H-pyrrolizine-1-carboxamide

- CAS Number : 167105-80-8

This compound is synthesized via condensation reactions between ketorolac intermediates and amines such as tris(hydroxymethyl)aminomethane (tromethamine) .

Structural and Functional Analogues

The pyrrolizine scaffold is a common framework for NSAIDs and related derivatives. Below is a comparative analysis of key analogues:

Data Table: Comparison of Pyrrolizine Derivatives

Ketorolac (Carboxylic Acid)

- Mechanism : Potent inhibitor of cyclooxygenase (COX-1 and COX-2), reducing prostaglandin synthesis. The (S)-enantiomer is pharmacologically active .

- Clinical Use : Management of moderate-to-severe pain (postoperative, cancer-associated) with opioid-level efficacy .

- Synthesis : Prepared via hydrolysis of diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate intermediates under alkaline conditions .

This compound

- Role : Identified as Ketorolac USP Related Compound A , an impurity formed during synthesis or storage .

- Activity: Limited direct pharmacological data; primarily studied for structural characterization and stability testing .

Ketorolac Tromethamine Salt

- Advantages: Improved water solubility (5 mM in ethanol, 10 mM in DMSO) for intranasal or injectable formulations .

Structure-Activity Relationships (SAR)

- Carboxylic Acid Group: Critical for COX inhibition. Replacement with carboxamide abolishes NSAID activity but may introduce novel biological interactions.

- Ester Derivatives : Improve lipophilicity for synthetic manipulation but lack therapeutic activity until hydrolyzed to the acid .

- Tromethamine Salt : Modifies pharmacokinetics without altering the core pharmacophore .

Biological Activity

5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide, also known as ketorolac, is a compound of interest due to its significant biological activities, particularly in the fields of analgesia and anti-inflammation. This article reviews its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a member of the pyrrolizine class of compounds. Its structure consists of a benzoyl group attached to a dihydropyrrolizine ring, with a carboxamide substituent. This unique structure contributes to its pharmacological properties.

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the biosynthesis of prostaglandins. By inhibiting COX activity, the compound effectively reduces the production of pro-inflammatory mediators, leading to its analgesic and anti-inflammatory effects .

Analgesic Properties

Research indicates that this compound exhibits significant analgesic activity. It is commonly used for managing moderate to severe pain and is particularly noted for its effectiveness in post-operative pain relief. Clinical studies have shown that it can reduce pain levels significantly compared to placebo treatments .

Anti-inflammatory Effects

In addition to its analgesic properties, this compound has demonstrated potent anti-inflammatory effects. It has been investigated for its potential to treat conditions characterized by inflammation, such as arthritis and other inflammatory disorders. The compound's ability to inhibit COX enzymes contributes to its anti-inflammatory action by lowering the levels of inflammatory cytokines .

Research Findings and Case Studies

Several studies have evaluated the efficacy and safety profile of this compound:

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other nonsteroidal anti-inflammatory drugs (NSAIDs) such as ketorolac and indomethacin. However, it is distinguished by its specific substitution pattern and enhanced potency against certain inflammatory pathways.

| Compound | Mechanism | Potency | Common Uses |

|---|---|---|---|

| Ketorolac | COX inhibition | High | Pain management |

| Indomethacin | COX inhibition | Moderate | Inflammation reduction |

| 5-Benzoyl... | COX inhibition | High | Analgesia and anti-inflammation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.